Tert-butyl 4-oxo-4-(4-phenyl-1-piperazinyl)butylcarbamate

Catalog No.
S13894164
CAS No.
M.F
C19H29N3O3
M. Wt
347.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tert-butyl 4-oxo-4-(4-phenyl-1-piperazinyl)butylca...

Product Name

Tert-butyl 4-oxo-4-(4-phenyl-1-piperazinyl)butylcarbamate

IUPAC Name

tert-butyl N-[4-oxo-4-(4-phenylpiperazin-1-yl)butyl]carbamate

Molecular Formula

C19H29N3O3

Molecular Weight

347.5 g/mol

InChI

InChI=1S/C19H29N3O3/c1-19(2,3)25-18(24)20-11-7-10-17(23)22-14-12-21(13-15-22)16-8-5-4-6-9-16/h4-6,8-9H,7,10-15H2,1-3H3,(H,20,24)

InChI Key

SLGKXRRJZVYPAF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCCC(=O)N1CCN(CC1)C2=CC=CC=C2

Tert-butyl 4-oxo-4-(4-phenyl-1-piperazinyl)butylcarbamate is a chemical compound characterized by its unique molecular structure and properties. Its molecular formula is C15H21N2O3C_{15}H_{21}N_{2}O_{3} and it has a molecular weight of 277.35 g/mol. The compound features a tert-butyl group, a piperazine moiety, and a carbonyl functional group, which contribute to its biological activity and potential applications in medicinal chemistry.

Typical of carbamates and piperazines. Key reactions include:

  • Hydrolysis: The carbamate group can be hydrolyzed to yield the corresponding amine and alcohol.
  • Nucleophilic Substitution: The carbonyl carbon can participate in nucleophilic attacks, leading to the formation of various derivatives.
  • Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

These reactions are essential for modifying the compound for specific biological activities or improving its pharmacological properties.

The biological activity of tert-butyl 4-oxo-4-(4-phenyl-1-piperazinyl)butylcarbamate has been explored in various studies. It exhibits potential as:

  • Antidepressant: Due to the presence of the piperazine ring, which is known for its activity in modulating neurotransmitter systems.
  • Analgesic: The compound may also possess pain-relieving properties, making it a candidate for further pharmacological development.
  • Antitumor Activity: Preliminary studies suggest that this compound could inhibit tumor growth, although further research is required to confirm this effect.

The synthesis of tert-butyl 4-oxo-4-(4-phenyl-1-piperazinyl)butylcarbamate typically involves several steps:

  • Formation of the Piperazine Ring: Starting from phenethylamine, the piperazine ring can be synthesized through cyclization reactions.
  • Carbamate Formation: The piperazine derivative is then reacted with tert-butyl chloroformate to form the carbamate.
  • Carbonyl Introduction: A subsequent oxidation step introduces the carbonyl group, resulting in the final product.

These methods allow for the efficient production of the compound while maintaining high yields and purity.

Tert-butyl 4-oxo-4-(4-phenyl-1-piperazinyl)butylcarbamate has several promising applications:

  • Pharmaceutical Development: Its potential as an antidepressant and analgesic makes it a candidate for drug formulation.
  • Research Tool: The compound can be used in studies investigating neurotransmitter systems and pain pathways.
  • Chemical Intermediate: It serves as an intermediate in synthesizing more complex molecules with desired biological activities.

Interaction studies involving tert-butyl 4-oxo-4-(4-phenyl-1-piperazinyl)butylcarbamate have focused on its binding affinity to various receptors:

  • Serotonin Receptors: Given its structural similarity to known antidepressants, studies indicate it may interact with serotonin receptors, influencing mood regulation.
  • Dopamine Receptors: The compound may also affect dopamine pathways, contributing to its analgesic effects.

These interactions highlight its potential utility in treating mood disorders and pain management.

Tert-butyl 4-oxo-4-(4-phenyl-1-piperazinyl)butylcarbamate shares structural similarities with other compounds, particularly those containing piperazine and carbamate functionalities. Here are some similar compounds:

Compound NameMolecular FormulaKey Features
Tert-butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylateC15H22N2OC_{15}H_{22}N_{2}OHydroxymethyl group enhances solubility
Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylateC17H26N2OC_{17}H_{26}N_{2}OAminomethyl substitution increases reactivity
Tert-butyl 4-(4-methoxycarbonylphenyl)piperazineC17H24N2O3C_{17}H_{24}N_{2}O_{3}Methoxycarbonyl enhances lipophilicity

Uniqueness

What sets tert-butyl 4-oxo-4-(4-phenyl-1-piperazinyl)butylcarbamate apart from these compounds is its specific combination of functional groups that may provide unique pharmacological profiles. Its ability to modulate both serotonin and dopamine pathways could offer advantages in treating complex conditions like depression and chronic pain compared to others that might target only one pathway.

XLogP3

2.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

347.22089180 g/mol

Monoisotopic Mass

347.22089180 g/mol

Heavy Atom Count

25

Dates

Last modified: 08-10-2024

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